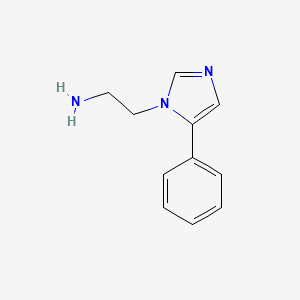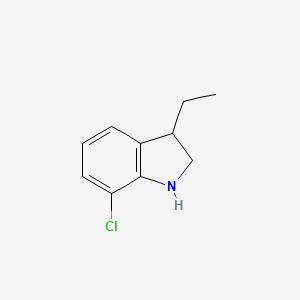
7-Chloro-3-ethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-ethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a chlorine atom at the 7th position and an ethyl group at the 3rd position, exhibits unique chemical and biological properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions. For instance, using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the synthesis on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-3-ethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Particularly electrophilic substitution due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) for chlorination reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-ethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 7-Chloro-3-ethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, lacking the chlorine and ethyl substituents.
7-Chloroindole: Similar but without the ethyl group.
3-Ethylindole: Similar but without the chlorine atom.
Uniqueness: 7-Chloro-3-ethyl-2,3-dihydro-1H-indole is unique due to the combined presence of both chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
7-chloro-3-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3 |
InChI-Schlüssel |
GZHKJLJUTWXKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC2=C1C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
![2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid](/img/structure/B13225642.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
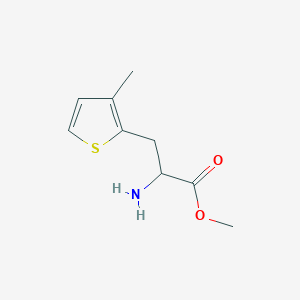
![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)
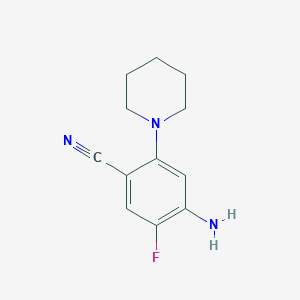

![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)

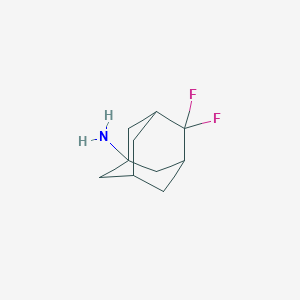
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
